
1-Methyl-2-nitro-3-nitroso-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-nitro-3-nitroso-2,3-dihydro-1H-indene is a complex organic compound that belongs to the class of nitroso compounds It is characterized by the presence of both nitro and nitroso functional groups attached to an indene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-nitro-3-nitroso-2,3-dihydro-1H-indene typically involves multi-step organic reactions. One common method involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced to alcohol and dehydrated to yield nitromethylindene. This intermediate is further hydrogenated over palladium on carbon (Pd/C) to produce the desired amine, which is then treated with hydrogen chloride to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2-nitro-3-nitroso-2,3-dihydro-1H-indene undergoes several types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to form amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitroso group can yield nitro compounds, while reduction of the nitro group can produce amines.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-nitro-3-nitroso-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-nitro-3-nitroso-2,3-dihydro-1H-indene involves its interaction with molecular targets through its nitro and nitroso groups. These functional groups can participate in redox reactions, forming reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. The exact pathways and molecular targets depend on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1-nitroso-2,3-dihydro-1H-indole: Similar in structure but with an indole backbone.
1H-Inden-1-one, 2,3-dihydro-: Another indene derivative with different functional groups.
Eigenschaften
CAS-Nummer |
64749-38-8 |
|---|---|
Molekularformel |
C10H10N2O3 |
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
1-methyl-2-nitro-3-nitroso-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H10N2O3/c1-6-7-4-2-3-5-8(7)9(11-13)10(6)12(14)15/h2-6,9-10H,1H3 |
InChI-Schlüssel |
GVQHBTNIKMNIAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C2=CC=CC=C12)N=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


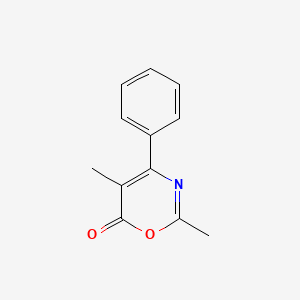
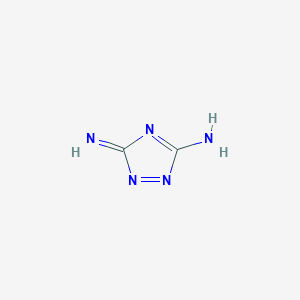

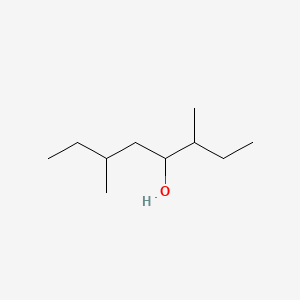
propanedioate](/img/structure/B14486103.png)

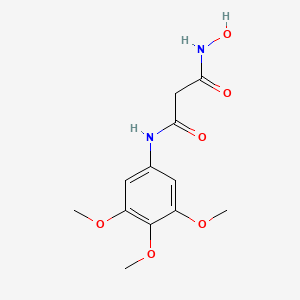
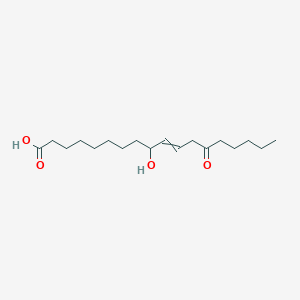
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-4-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B14486116.png)
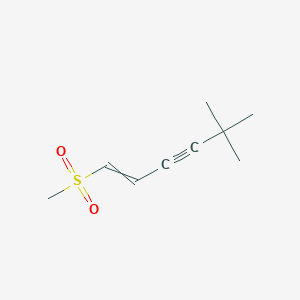



![[(2S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol](/img/structure/B14486128.png)
